molecular formula C18H22O6 B1194345 Combretastatin CAS No. 82855-09-2

Combretastatin

货号: B1194345
CAS 编号: 82855-09-2
分子量: 334.4 g/mol
InChI 键: LGZKGOGODCLQHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Combretastatin is a dihydrostilbenoid natural product originally isolated from the South African bush willow, Combretum caffrum . It is a member of a class of closely related stilbenes, dihydrostilbenes, phenanthrenes, and macrocyclic lactones known for their significant biological activity . As a potent antimitotic agent, this compound functions by inhibiting tubulin polymerization. It binds to the β-subunit of tubulin at the colchicine binding site, thereby preventing the assembly of microtubules . This disruption of the microtubule dynamics suppresses cell proliferation signaling and induces apoptosis, making it a compound of high interest in oncology research . The anti-tumor properties of this compound are linked to its function as a Vascular Disrupting Agent (VDA). It specifically targets the vasculature of tumors, causing morphological changes in endothelial cells that lead to vascular shutdown and subsequent tumor necrosis . Research has also revealed that this compound exhibits anti-angiogenic effects, inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis. Studies show it can suppress VEGF-induced proliferation, migration, and capillary-like tube formation in human umbilical vascular endothelial cells (HUVECs) . The structural configuration of the molecule, particularly the cis orientation (Z-configuration) of the ethene bridge, is crucial for its high potency and strong cytotoxicity against a variety of tumor cell lines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

Key on ui mechanism of action

CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival.

CAS 编号

82855-09-2

分子式

C18H22O6

分子量

334.4 g/mol

IUPAC 名称

5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol

InChI

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3

InChI 键

LGZKGOGODCLQHG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

手性 SMILES

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O

规范 SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O

同义词

3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol
combretastatin
NSC 348103
NSC-348103

产品来源

United States

准备方法

Wittig Reaction for Stilbene Core Formation

The Wittig reaction remains a cornerstone for constructing CA-4’s stilbene backbone. In a patented method, nitromethoxybenzaldehyde undergoes a Wittig reaction with trimethoxybenzylphosphonium bromide in toluene, catalyzed by sodium methoxide (MeONa) at 20–70°C. This step produces a mixture of (Z)- and (E)-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)vinyl]nitrobenzene isomers in a 3:2 ratio, as confirmed by 1H^1H-NMR analysis. The reaction’s selectivity is influenced by the base strength, with stronger bases favoring the (Z)-isomer.

Key conditions :

  • Solvent: Toluene

  • Base: MeONa (1.2 equiv)

  • Temperature: 50°C

  • Yield: 78% (combined isomers)

Reduction and Isomer Purification

The nitro intermediates are reduced to amines using hydrogen gas over palladium-on-carbon (Pd/C) in methanol, yielding (Z)- and (E)-aminostilbenes. Separation is achieved via selective crystallization in acetonitrile, exploiting solubility differences. A solvent-to-salt ratio of 10:1 (w/w) enriches the (Z)-isomer to 95% purity. Subsequent salification with hydrochloric acid generates the hydrochloride salt, which is coupled with a protected L-serine derivative to install the methoxy group at the 3′-position.

Derivatization Strategies: Amino Acid Conjugates

Acetic Acid Linker Attachment

CA-4’s phenolic hydroxyl group is functionalized via alkylation with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K2_2CO3_3) as a base. This yields ethyl (Z)-2-(2-methoxy-5-(3,4,5-trimethoxystyryl)phenoxy)acetate (1 ) in 94% yield. Saponification with sodium hydroxide (NaOH) in ethanol/water (5:1 v/v) produces the carboxylic acid (2 ), which is coupled to methyl amino esters (e.g., L-alanine, D-valine) using ethylcarbodiimide hydrochloride (EDCI·HCl) and 4-dimethylaminopyridine (DMAP).

Representative data :

StepReagentsYield
AlkylationK2_2CO3_3, DMF94%
SaponificationNaOH, EtOH/H2_2O91%
Amide CouplingEDCI·HCl, DMAP82–88%

Biological Implications of Amino Acid Modifications

Conjugates such as 4 (L-alanine-CA-4) and 6 (D-valine-CA-4) exhibit retained tubulin polymerization inhibition (IC50_{50} = 1.2–1.8 µM) compared to CA-4 (IC50_{50} = 1.0 µM). However, their antiproliferative activity against HT-29 colon cancer cells decreases (IC50_{50} = 12–18 µM vs. CA-4’s 2.5 µM), suggesting steric hindrance from the amino acid moiety.

Process Intensification and Solvent Optimization

Solvent Systems for Crystallization

The patent EP2562154A1 highlights the critical role of solvent ratios in isomer separation. Enriching the (Z)-isomer requires a benzyl alcohol-to-salt ratio of 2:3 (w/w) in acetonitrile, achieving >90% recovery. Elevated temperatures (50–70°C) improve crystal nucleation, reducing processing time by 40%.

Catalytic Advances in Amide Bond Formation

Replacing traditional carbodiimides with propylphosphonic anhydride (T3P®) accelerates coupling between CA-4 intermediates and protected serine derivatives. T3P® reduces reaction times from 24 h to 6 h while maintaining yields at 85–89%.

Synthesis of this compound Analogues

Vinyl Sulfones via Suzuki–Miyaura Coupling

Novel 1,1-diaryl vinyl-sulfone analogues are synthesized using palladium-catalyzed Suzuki–Miyaura cross-coupling. For example, 4-methoxyphenylboronic acid reacts with 3,4,5-trimethoxystyryl sulfonyl chloride in tetrahydrofuran (THF) at 80°C, yielding analogues with IC50_{50} values of 8.39–23.94 µM against A549 lung cancer cells.

Comparative cytotoxicity :

CompoundA549 IC50_{50} (µM)HEK-293 IC50_{50} (µM)
CA-42.5>50
4G9.85>50
4R11.70>50

Fluorinated Derivatives for Enhanced Permeability

Introducing trifluoromethyl groups at the 3′-position improves blood-brain barrier penetration. Fluorination via Ullmann coupling with CuI/L-proline achieves 75% yield, with derivative 4M showing a 3-fold increase in LogP (4.2 vs. CA-4’s 3.1) .

化学反应分析

CA4P 会发生多种化学反应,包括氧化反应、还原反应和取代反应。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂 。由这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,CA4P 的氧化会导致形成各种氧化衍生物,而还原会导致产生该化合物的还原形式

科学研究应用

Cancer Treatment

Combretastatin A-4 phosphate (CA4P) has been extensively studied in preclinical and clinical trials for its anti-tumor effects. It has demonstrated selective toxicity against various cancer cell lines, including breast, lung, and cervical cancers. The compound's ability to induce vascular shutdown has been particularly noted in studies involving human breast cancer models, where it achieved a 93% reduction in functional vascular volume shortly after administration .

Combination Therapies

Recent research has explored the potential of combining this compound with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have indicated that combining this compound with gemcitabine or paclitaxel can improve cytotoxic effects against resistant cancer cell lines . This synergistic approach aims to maximize anti-tumor activity while minimizing systemic toxicity.

Novel Derivatives and Formulations

Recent studies have focused on synthesizing novel this compound analogues with improved potency and selectivity. For example, new derivatives have been developed that exhibit enhanced cytotoxicity against specific cancer cell lines compared to traditional this compound A-4 . Additionally, nanoformulations incorporating this compound have shown promise in improving solubility and targeting capabilities, potentially leading to better clinical outcomes .

Case Studies

Study Objective Findings
Evaluate the effects of CA4P on tumor vasculatureCA4P induced significant vascular shutdown at low doses in human breast cancer models.
Investigate pharmacokinetics of this compound analoguesComplex metabolic profiles were observed; CA1 was found to be more reactive than CA4.
Assess cytotoxicity against various cancer cell linesNovel analogues showed improved cytotoxicity against lung and neuroblastoma cells compared to traditional agents.

相似化合物的比较

Structural Analogues Within the Combretastatin Family

This compound A-1 (CA-1) vs. A-4 (CA-4)
  • Structure : Both feature a trimethoxy-substituted A-ring. CA-1 has a 3-hydroxy-4-methoxy B-ring, while CA-4 has a 3-methoxy-4-hydroxy B-ring .
  • Activity : CA-1 phosphate (CA1P) induces 94% tumor necrosis within 24 hours at 50 mg/kg in murine colon tumors, outperforming CA-4 phosphate (CA4P), which requires 150 mg/kg for similar effects .
  • Mechanism : Both target tubulin, but CA-1 shows enhanced vascular disruption in preclinical models .
This compound B-2 (CB-2)
  • Activity : Found in C. psidioides, CB-2-containing extracts show antimycobacterial properties, but its isolated biological activity remains understudied .
Key Data Table: this compound Variants
Compound Structure Highlights Potency (Preclinical) Clinical Status
CA-4 3-methoxy-4-hydroxy B-ring IC50: 0.01–0.1 µM (tubulin) Phase III (CA4P)
CA-1 3-hydroxy-4-methoxy B-ring 94% necrosis at 50 mg/kg Preclinical
CB-2 Non-prenylated stilbene Antimycobacterial (extract) Not studied
Resveratrol
  • Structure : A stilbene with a trans-configured double bond, contrasting this compound’s cis-configuration .
  • Activity : Lacks potent tubulin-binding activity but shows antioxidant and anti-inflammatory effects .
Colchicine
  • Structure : A tropolone-containing alkaloid.
  • Activity : Binds tubulin but lacks this compound’s vascular-targeting specificity, causing systemic toxicity .
Phenstatin
  • Structure : Replaces this compound’s ethene bridge with a ketone group .
  • Activity: Retains tubulin inhibition (GI50: nanomolar range in cancer cell lines) but with improved metabolic stability .
CA-4 Phosphate (CA4P/Fosbretabulin)
  • Design : Water-soluble prodrug of CA-4 .
  • Activity : Reduces tumor vascular volume by 93% within 6 hours at 10% of the maximum tolerated dose .
Ombrabulin
  • Design : CA-4 analog with enhanced pharmacokinetics.
  • Outcome : Failed Phase III due to insufficient efficacy in soft-tissue sarcoma .
Novel Analogs
  • Selenium Heterocycles: 3,4-Diaryl-1,2,5-selenadiazol analogs of CA-4 show nanomolar antiproliferative activity .
  • Sulfone Derivatives : 1,1-Diaryl vinyl sulfones mimic CA-4’s tubulin inhibition (IC50: 0.13–0.84 µM) .
  • Phenothiazine Hybrids: Hybrids with phenstatin rings exhibit dual tubulin inhibition and cytotoxicity (e.g., compound 21b, GI50 < 10 nM) .

Comparative Efficacy and Challenges

  • Potency: CA-4 remains the most potent natural variant, but synthetic derivatives (e.g., phenothiazine hybrids) surpass it in vitro .
  • Clinical Translation : CA4P is the only this compound derivative in late-stage trials, highlighting challenges in balancing solubility, stability, and toxicity .

生物活性

Combretastatin is a naturally occurring compound derived from the Combretum species, particularly Combretum caffrum. It has garnered significant attention in cancer research due to its potent biological activities, particularly as a tubulin polymerization inhibitor. This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound compounds, especially this compound A-1 (CA-1) and A-4 (CA-4), are structurally related to colchicine and exhibit significant antimitotic and antiproliferative activities. These compounds disrupt microtubule dynamics, which is crucial for cell division and cancer progression. The stereochemistry of these compounds plays a vital role in their biological efficacy, with specific configurations enhancing their interaction with tubulin .

This compound primarily acts by binding to the colchicine site on tubulin, leading to microtubule depolymerization. This disruption halts the cell cycle and induces apoptosis in cancer cells. The following mechanisms have been identified:

  • Tubulin Inhibition : this compound binds to the β-tubulin subunit, preventing microtubule assembly and function .
  • Anti-Angiogenic Properties : Combretastatins have demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis. This is achieved by disrupting endothelial cell function and reducing blood vessel formation .
  • Anti-Inflammatory Effects : Studies indicate that combretastatins can modulate inflammatory pathways, which are often upregulated in cancerous tissues .

Structure-Activity Relationship (SAR)

The biological activity of combretastatins is closely linked to their chemical structure. Variations in substituents on the phenyl rings significantly affect their potency. For instance:

Compound IC50 (µM) Notes
This compound A-19.85Effective against MDA-MB-231 cell line
This compound A-423.94Higher potency compared to A-1
Doxorubicin7.2Reference for comparison

This table summarizes the potency of selected this compound derivatives against specific cancer cell lines .

Case Studies

  • In Vitro Studies : Research has shown that CA-4 exhibits significant cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values indicate that CA-4 is a potent inhibitor of these cell lines, suggesting its potential as a therapeutic agent .
  • In Vivo Studies : In animal models, this compound A-4 phosphate (CA-4P) has demonstrated enhanced antitumor activity when combined with other agents like Endostar in osteosarcoma models. This combination therapy showed synergistic effects, leading to improved outcomes compared to monotherapy .
  • Clinical Trials : Various analogs of this compound are currently under investigation in clinical settings for their efficacy in treating solid tumors. Early-phase trials have indicated promising results, particularly in cases resistant to conventional therapies .

常见问题

Q. Table 1: Key Parameters for In Vitro Tubulin Polymerization Assays

ParameterRecommendationRationale
Cell LineHUVEC or HeLaStandardized endothelial/cancer models
Assay Duration60–90 minutesOptimal microtubule destabilization
Positive ControlColchicine (1 µM)Validates assay sensitivity
Solvent ControlDMSO (0.1%)Minimizes solvent interference

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve contradictions in this compound derivatives’ potency?

  • Methodological Answer : Systematically modify substituents (e.g., trimethoxy vs. hydroxy groups on the aryl rings) and correlate with IC₅₀ values using 3D-QSAR models (e.g., CoMFA). Validate predictions with in vitro cytotoxicity assays (e.g., MTT) and molecular docking (e.g., AutoDock Vina) .

Q. What statistical approaches address variability in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) data?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-subject variability. Include covariates like body weight and liver enzyme activity. Use Akaike Information Criterion (AIC) for model selection .

Q. How should meta-analyses reconcile discrepancies in this compound’s clinical trial outcomes?

  • Methodological Answer : Stratify studies by tumor type (e.g., anaplastic thyroid vs. ovarian cancer) and dosing schedules. Perform sensitivity analyses to exclude outliers (e.g., trials with <50 participants). Use random-effects models to account for heterogeneity .

Q. Table 2: Common Pitfalls in this compound SAR Studies

IssueSolutionExample
Poor solubilityIntroduce polar groups-OH substitution at C-4′
Metabolic instabilityFluorination of labile sites3-Fluoro analog (t₁/₂ = 2.1 h)
Off-target toxicityIsoxazole ring substitutionA-4 derivative (IC₅₀ = 8 nM)

Data Contradiction & Analysis

Q. How can researchers resolve conflicting reports on this compound’s IC₅₀ values across cell lines?

  • Methodological Answer : Normalize data to cell doubling time and account for assay conditions (e.g., serum concentration). Use standardized controls (e.g., paclitaxel) and publish raw data with error margins. Perform Bland-Altman analysis to assess inter-lab variability .

Q. What methodologies validate this compound’s mechanism of action when transcriptomic data conflicts with phenotypic observations?

  • Methodological Answer : Integrate RNA-seq data with functional assays (e.g., siRNA knockdown of tubulin isoforms). Use pathway enrichment tools (e.g., GSEA) to identify off-target pathways (e.g., HIF-1α) .

Methodological Frameworks

Q. Which statistical models are suitable for dose-response meta-analysis of this compound’s vascular disruption effects?

  • Methodological Answer : Employ restricted cubic splines or fractional polynomial models to handle non-linear relationships. Adjust for publication bias using Egger’s test and trim-and-fill analysis .

Q. How can researchers apply the FINER criteria to optimize this compound-related hypotheses?

  • Methodological Answer :
  • Feasible : Ensure access to validated tubulin assays.
  • Interesting : Explore understudied analogs (e.g., this compound A-1).
  • Novel : Investigate dual-targeting derivatives (e.g., tubulin/VEGFR inhibitors).
  • Ethical : Use in silico models to reduce animal testing.
  • Relevant : Align with NIH priorities on vascular-targeting agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin
Reactant of Route 2
Combretastatin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。